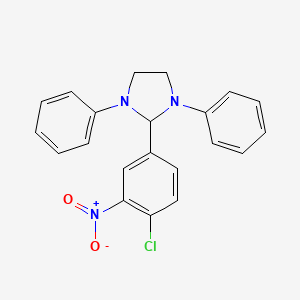![molecular formula C20H27ClN2O2S B4657484 1-(1-adamantyl)-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B4657484.png)
1-(1-adamantyl)-4-[(4-chlorophenyl)sulfonyl]piperazine
Übersicht
Beschreibung
1-(1-adamantyl)-4-[(4-chlorophenyl)sulfonyl]piperazine is a chemical compound that has been studied for its potential therapeutic applications in various fields of science. This compound is also known as A-317491, and it has been found to exhibit promising properties that could be useful for scientific research.
Wirkmechanismus
The mechanism of action of 1-(1-adamantyl)-4-[(4-chlorophenyl)sulfonyl]piperazine involves the inhibition of P2X3 and P2X2/3 receptors, which are ionotropic ATP-gated channels that are expressed in sensory neurons. By blocking these receptors, this compound can effectively reduce pain transmission and sensory processing, making it a promising candidate for the treatment of various pain-related conditions.
Biochemical and Physiological Effects:
1-(1-adamantyl)-4-[(4-chlorophenyl)sulfonyl]piperazine has been shown to exhibit potent and selective inhibition of P2X3 and P2X2/3 receptors, which are involved in pain transmission and sensory processing. This compound has also been found to have a low toxicity profile and minimal off-target effects, making it a promising candidate for further scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(1-adamantyl)-4-[(4-chlorophenyl)sulfonyl]piperazine in lab experiments include its potent and selective inhibition of P2X3 and P2X2/3 receptors, which can be useful for studying pain transmission and sensory processing. However, the limitations of this compound include its relatively high cost and limited availability, which can make it difficult to obtain for some researchers.
Zukünftige Richtungen
There are several future directions for research on 1-(1-adamantyl)-4-[(4-chlorophenyl)sulfonyl]piperazine, including its potential use in the treatment of various pain-related conditions. This compound could also be studied for its effects on other ionotropic receptors and its potential use in combination with other drugs for enhanced therapeutic effects. Additionally, further research could be conducted to explore the potential applications of this compound in other fields of science, such as neuroscience and pharmacology.
Conclusion:
1-(1-adamantyl)-4-[(4-chlorophenyl)sulfonyl]piperazine is a promising compound that has been studied for its potential therapeutic applications in various fields of science. This compound exhibits potent and selective inhibition of P2X3 and P2X2/3 receptors, which are involved in pain transmission and sensory processing. While there are some limitations to using this compound in lab experiments, there are several future directions for research that could lead to new insights and potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
1-(1-adamantyl)-4-[(4-chlorophenyl)sulfonyl]piperazine has been studied for its potential use in various fields of science, including neuroscience, pharmacology, and physiology. This compound has been found to exhibit potent and selective antagonism of P2X3 and P2X2/3 receptors, which play a crucial role in pain transmission and sensory processing.
Eigenschaften
IUPAC Name |
1-(1-adamantyl)-4-(4-chlorophenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27ClN2O2S/c21-18-1-3-19(4-2-18)26(24,25)23-7-5-22(6-8-23)20-12-15-9-16(13-20)11-17(10-15)14-20/h1-4,15-17H,5-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTMFWNLHCBYPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C23CC4CC(C2)CC(C4)C3)S(=O)(=O)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Adamantyl)-4-[(4-chlorophenyl)sulfonyl]piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,6-diethylphenyl)-2-[4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B4657405.png)
![{3-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B4657417.png)
![3-[({4-[(methylamino)sulfonyl]phenyl}amino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4657420.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3-methylbenzyl)-N~1~-propylglycinamide](/img/structure/B4657423.png)

![4-butyl-8-methyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B4657435.png)
![N-(2-methylphenyl)-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4657444.png)

![4-({[1-(difluoromethyl)-5-methyl-1H-pyrazol-3-yl]carbonyl}amino)-1-ethyl-N-(2-furylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B4657464.png)
![2-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-6-(4-chlorophenyl)-3(2H)-pyridazinone](/img/structure/B4657467.png)

![methyl 4-[(3-{[(4-bromo-2-methylphenyl)amino]methyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B4657471.png)
![3-{[(2-methoxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B4657477.png)
